N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide
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Description
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide, also known as DMABN, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound has been synthesized using different methods and has been shown to have biochemical and physiological effects that make it useful in research.
Scientific Research Applications
Antioxidant and Antibacterial Properties
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide derivatives have shown potential in the field of medicinal chemistry, particularly for their antioxidant and antibacterial activities. A study highlights the synthesis of N'-arylmethylidene-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetohydrazides, which were derived from commercially available saccharine. These compounds underwent rigorous testing, indicating promising antioxidant and antibacterial properties (Ahmad, Siddiqui, Zia-ur-Rehman, & Parvez, 2010).
Anticancer Activity
Further exploration into the therapeutic potential of this chemical structure involves the investigation of its anticancer properties. A research initiative synthesized a series of new benzothiazole acylhydrazone derivatives and evaluated their anticancer activity. These compounds showed cytotoxic activity against various cancer cell lines, including human lung adenocarcinoma and breast adenocarcinoma cell lines. The study also examined the inhibitory effects on DNA synthesis in specific cancer cells, providing a pathway to understanding the mechanism of action of these compounds (Osmaniye et al., 2018).
Antimicrobial Activity
In the realm of microbiology, benzothiazole derivatives have been recognized for their potent antimicrobial properties. One study elaborated on the synthesis of benzothiazoles used as a scaffold for creating various derivatives with enhanced antimicrobial activity. This research contributes to the growing body of knowledge on the use of benzothiazole structures in combating microbial resistance, a major concern in contemporary medicine (Abbas et al., 2014).
Applications in Material Science
Apart from its medicinal applications, N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide derivatives have also found utility in material science. For instance, benzothiazole derivatives have been studied as corrosion inhibitors for metals, showcasing their potential in extending the life of metal-based structures and components (Hu et al., 2016).
properties
IUPAC Name |
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-10-5-8-15-16(11(10)2)19-18(25-15)21-20-17(22)13-7-6-12(23-3)9-14(13)24-4/h5-9H,1-4H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQANJIHRWMKBRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=C(C=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide |
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